3-Aminopyrazolo[1,5-a]pyrimidine 3-Aminopyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 232600-93-0
VCID: VC21086289
InChI: InChI=1S/C6H6N4/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4H,7H2
SMILES: C1=CN2C(=C(C=N2)N)N=C1
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol

3-Aminopyrazolo[1,5-a]pyrimidine

CAS No.: 232600-93-0

Cat. No.: VC21086289

Molecular Formula: C6H6N4

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

3-Aminopyrazolo[1,5-a]pyrimidine - 232600-93-0

Specification

CAS No. 232600-93-0
Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
IUPAC Name pyrazolo[1,5-a]pyrimidin-3-amine
Standard InChI InChI=1S/C6H6N4/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4H,7H2
Standard InChI Key QRSZMEQQBAGKPH-UHFFFAOYSA-N
SMILES C1=CN2C(=C(C=N2)N)N=C1
Canonical SMILES C1=CN2C(=C(C=N2)N)N=C1

Introduction

Chemical Structure and Properties

3-Aminopyrazolo[1,5-a]pyrimidine (CAS: 232600-93-0) is characterized by a bicyclic heterocyclic structure consisting of a pyrazole ring fused to a pyrimidine ring, with an amino group positioned at the 3-position . The molecular formula is C6H6N4 with a molecular weight of 134.14 g/mol .

The compound features a planar nitrogen-containing heterocyclic framework that contributes significantly to its biological activities . Its structure allows for considerable synthetic flexibility, enabling modifications at multiple positions to enhance pharmacological properties . The spatial arrangement of the nitrogen atoms within the fused ring system imparts distinct electronic and steric properties that facilitate interaction with various biological targets.

Key structural features include:

  • Fused pyrazole-pyrimidine ring system

  • Amino functionality at the 3-position

  • Planar configuration

  • Multiple nitrogen atoms providing hydrogen bond acceptor/donor sites

Synthesis Methods

Standard Synthetic Routes

The synthesis of 3-Aminopyrazolo[1,5-a]pyrimidine typically involves cyclization reactions of appropriate precursors. Several approaches have been documented in the literature:

Cyclocondensation Reactions

The most common synthetic pathway involves the cyclocondensation reaction of NH-5-aminopyrazoles with 1,3-bis-electrophilic reagents . This versatile approach allows for structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold .

A notable example reported by researchers involves the reaction of 5-amino-3-hetarylpyrazole with malonic acid in the presence of POCl₃ and a catalytic amount of pyridine . This method produces higher yields in reduced time compared to alternative conditions using dimethyl malonate under basic media .

Microwave-Assisted Synthesis

Microwave-assisted processes have significantly improved the synthesis of pyrazolo[1,5-a]pyrimidines. Castillo et al. developed a regioselective, time-efficient one-pot route for synthesizing diversely substituted 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines . The reaction features:

  • Sequential cyclocondensation of β-enaminones with NH-5-aminopyrazoles

  • Followed by regioselective electrophilic substitution with electrophilic reagents

  • Short reaction times

  • High yields

  • Operational simplicity

  • Broad substrate scope

Pericyclic Reaction Approach

An alternative approach reported by Ding and colleagues involves pericyclic reactions without using aminopyrazole as a starting material . This method utilizes a [4+2] cycloaddition reaction from acyclic precursors:

  • N-propargylic sulfonylhydrazone is treated with sulphonyl azide in the presence of catalytic copper (I) chloride

  • Click reaction forms a triazole intermediate

  • Intramolecular Diels-Alder reaction forms both rings

  • Basic treatment leads to elimination reaction producing the desired product

Functionalization Methods

Post-synthesis functionalization allows further modification of the 3-Aminopyrazolo[1,5-a]pyrimidine scaffold. These methods include:

  • Conversion of 3-halopyrazolo[1,5-a]pyrimidines to 3-aminopyrazolo[1,5-a]pyrimidines

  • Cross-coupling reactions for introducing various substituents

  • Halogenation reactions for introducing functional groups at different positions

Biological Activities

Anticancer Properties

3-Aminopyrazolo[1,5-a]pyrimidine and its derivatives have demonstrated significant anticancer activities through various mechanisms:

Kinase Inhibition

Pyrazolo[1,5-a]pyrimidine compounds have shown potent inhibitory activity against several kinases involved in cancer progression:

Pim-1 Kinase Inhibition: Derivatives of the compound strongly inhibit Pim-1 kinase, which plays a crucial role in abnormal cell growth in cancers . Selected compounds have demonstrated ability to suppress:

  • Phosphorylation of BAD protein in cell-based assays

  • 2-dimensional colony formation in clonogenic cell survival assays at submicromolar potency

Selective Kinase Inhibition Profile: Studies have shown that pyrazolo[1,5-a]pyrimidine compounds can achieve impressive selectivity profiles, as illustrated in Table 1:

Table 1. Kinase Selectivity Profile of a Pyrazolo[1,5-a]pyrimidine Derivative
Selectivity score S(50)0.14
>95% inhibition at 1.0 μMPim-1, TRKC
95% to >80% inhibition at 1.0 μMFlt-3, TRKB, LCK, Haspin, MUSK, TRKA, HIPK4
80% to >50% inhibition at 1.0 μMYES1, CK2a, HIPK2, Pim-2, FYN, JAK2, FMS, c-Src

S(50) indicates the ratio of kinases in a panel (119 total) inhibited by >50% at 1 μM concentration .

RET Kinase Inhibition: Pyrazolo[1,5-a]pyrimidine derivatives have shown efficacy as RET kinase inhibitors in cellular assays, demonstrating significant anti-proliferative effects . In vivo studies have shown:

  • Moderate tumor regression at 30 mg/kg

  • Tumor stasis at 10 mg/kg

  • Tumor growth inhibition at 3 mg/kg

Cellular Effects

The anticancer activity of pyrazolo[1,5-a]pyrimidines extends to various cancer cell lines:

  • Inhibition of viability in non-small cell lung cancer (NSCLC) cell lines through induction of apoptosis

  • Interference with cell growth and survival pathways

  • Suppression of insulin-like growth factor 1 receptor (IGF1R) and Src activation

Antituberculosis Activity

Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been identified through high-throughput whole-cell screening as potential antituberculosis leads . Structure-activity relationship studies have revealed:

  • Specific moieties at the C-7 position are crucial for enhancing activity against Mycobacterium tuberculosis

  • Compounds show favorable safety profiles alongside antimicrobial efficacy

Antibacterial Properties

Novel arylazopyrazolo[1,5-a]pyrimidines have been evaluated for their antibacterial effectiveness . Recent research has demonstrated significant therapeutic potential against various bacterial pathogens, with promising results in both in vitro and in vivo studies.

α-Glucosidase Inhibition

A library of fully substituted 6-amino-pyrazolo[1,5-a]pyrimidines has been evaluated for α-glucosidase inhibitory activity . All synthesized compounds showed good to excellent inhibitory activities with IC50 values ranging from 15.2 ± 0.4 to 201.3 ± 4.2 µM, significantly more potent than the standard drug acarbose (IC50 = 750.0 ± 1.5 µM) .

The compounds were classified into two categories based on substituents on the pyrazole moiety:

  • Amide functional group at C3-position (compounds 3a-z)

  • Ester functional group at C3-position (compounds 3aa-ai)

Of these derivatives, compound 3d was the most potent with an IC50 value of 15.2 ± 0.4 µM . Kinetic analysis showed that the inhibition mechanism was competitive in nature.

Bruton Tyrosine Kinase (BTK) Inhibition

3-Aminopyrazolo[1,5-a]pyrimidine derivatives have demonstrated activity as reversible inhibitors of Bruton Tyrosine Kinase (BTK), a nonreceptor tyrosine kinase that serves as a major therapeutic target for B-cell-driven malignancies.

Structure-Activity Relationships

Extensive structure-activity relationship studies have been conducted to understand how structural modifications affect the biological activities of pyrazolo[1,5-a]pyrimidine derivatives:

Modifications at R1 Position

Modifications of the phenyl group at the R1 position have been found to significantly impact activity and selectivity profiles . These modifications are typically introduced in the final step of synthesis through:

  • Condensation reaction of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine with diethyl malonate

  • Construction of the pyrazolo[1,5-a]pyrimidine core

  • Conversion to an appropriate bromide cross-coupling partner

C-7 Position Modifications

For antituberculosis activity, specific moieties at the C-7 position are crucial for enhancing efficacy against Mycobacterium tuberculosis . Structure-activity relationship studies have identified optimal substituents for this position.

3-Position Modifications

The aminopyrazolo[1,5-a]pyrimidine scaffold allows for various modifications at the 3-position, including:

  • Halogenation (3-halopyrazolo[1,5-a]pyrimidines)

  • Nitration (3-nitropyrazolo[1,5-a]pyrimidines)

  • Introduction of alkynyl groups (3-alkynylpyrazolo[1,5-a]pyrimidines)

These modifications can significantly alter the biological activity and selectivity of the compounds.

Mechanism of Action

The mechanism of action of 3-Aminopyrazolo[1,5-a]pyrimidine and its derivatives varies depending on the specific biological target and structural modifications:

Kinase Inhibition Mechanisms

Pyrazolo[1,5-a]pyrimidine compounds typically act as ATP-competitive inhibitors of various kinases, occupying the ATP-binding pocket and preventing phosphorylation of substrate proteins . This mechanism underlies their activity against:

  • Pim-1 kinase: Inhibition leads to suppression of BAD phosphorylation, promoting apoptosis

  • RET kinase: Inhibition results in decreased cell proliferation and tumor growth

  • Bruton Tyrosine Kinase (BTK): Inhibition affects B-cell signaling pathways

Enzyme Inhibition Mechanisms

For α-glucosidase inhibition, kinetic analysis has shown that certain pyrazolo[1,5-a]pyrimidine derivatives act through a competitive mechanism . This suggests that they bind to the active site of the enzyme, directly competing with the substrate.

Applications in Drug Discovery

Approved Drugs and Clinical Candidates

The pyrazolo[1,5-a]pyrimidine scaffold has led to several approved drugs and clinical candidates , including:

  • Indiplon: A sedative-hypnotic

  • Dorsomorphin: A selective inhibitor of bone morphogenetic protein (BMP) signaling

  • Reversan: A selective inhibitor of P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1)

  • Presatovir: An antiviral agent

  • Anagliptin: An antidiabetic drug

  • Dinaciclib: An inhibitor of cyclin-dependent kinases (CDKs)

Material Science

The unique photophysical properties of pyrazolo[1,5-a]pyrimidines have led to their investigation in material science for applications such as:

  • Fluorophores and dye synthesis

  • Organic light-emitting diodes (OLEDs)

  • Semiconductor materials

Fluorescent Probes

Some derivatives have been developed as colorimetric or fluorescent probes for:

  • Detecting nitroreductase

  • Imaging hypoxic tumor cells

Comparative Analysis with Similar Compounds

3-Aminopyrazolo[1,5-a]pyrimidine can be compared with structurally related heterocyclic compounds to highlight its unique properties:

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different biological activities

  • Pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine: A compound with a fused triazole ring, exhibiting distinct pharmacological properties

Distinguishing Features

The specific arrangement of nitrogen atoms within the fused ring system of 3-Aminopyrazolo[1,5-a]pyrimidine imparts distinct electronic and steric properties. This unique structure allows it to interact with a broader range of biological targets compared to similar compounds, making it a versatile scaffold for drug discovery and development.

Recent Developments and Future Directions

Recent Synthetic Advances

Recent advances in the synthesis of pyrazolo[1,5-a]pyrimidines have focused on:

  • Improving known reaction protocols

  • Developing innovative synthesis methods

  • Creating more efficient, straightforward reactions under mild conditions

Emerging Therapeutic Areas

Current research is exploring the potential of 3-Aminopyrazolo[1,5-a]pyrimidine derivatives in several emerging therapeutic areas:

  • Targeted Cancer Therapy: Development of highly selective kinase inhibitors with improved safety profiles

  • Antimicrobial Resistance: Novel antibacterial compounds to address the growing problem of resistance

  • Metabolic Disorders: Alpha-glucosidase inhibitors for diabetes management

  • Antiviral Agents: New compounds targeting viral infections including hepatitis C and HIV

Future Research Directions

Future research on 3-Aminopyrazolo[1,5-a]pyrimidine is likely to focus on:

  • Further optimization of structure-activity relationships

  • Development of more selective compounds with reduced off-target effects

  • Exploration of novel biological targets

  • Combination therapies with established therapeutic agents

  • Advanced delivery systems to improve pharmacokinetic properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator